molecular formula C25H26N2OS B2895222 (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione CAS No. 314259-99-9

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2895222
CAS No.: 314259-99-9
M. Wt: 402.56
InChI Key: GWQATYHXRSUMTH-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione is a complex organic compound with a unique structure that combines a benzyloxyphenyl group and a m-tolylpiperazine moiety linked by a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c1-20-6-5-9-23(18-20)26-14-16-27(17-15-26)25(29)22-10-12-24(13-11-22)28-19-21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQATYHXRSUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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